![molecular formula C10H11NO5 B2946832 (2-Ethoxy-5-nitrophenyl)acetic acid CAS No. 383135-76-0](/img/structure/B2946832.png)
(2-Ethoxy-5-nitrophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxy-5-nitrophenyl)acetic acid, also known as ENPA, is an organic compound that is used as a reagent in various scientific research experiments. It is a yellow-orange crystalline solid that has a melting point of 166-170°C and a boiling point of 258-262°C. ENPA has a wide range of applications in scientific research due to its unique properties, including its ability to form stable complexes with metal ions and its ability to act as a catalyst in certain reactions.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxy-5-nitrophenyl)acetic acid has a wide range of applications in scientific research due to its unique properties. It can be used as a reagent in various reactions, including the synthesis of organic compounds, the synthesis of polymers, and the synthesis of metal complexes. It can also be used as a catalyst in certain reactions, such as the synthesis of polymers and the synthesis of metal complexes. Additionally, (2-Ethoxy-5-nitrophenyl)acetic acid can be used as a fluorescent probe to detect the presence of certain metal ions in solution.
Wirkmechanismus
(2-Ethoxy-5-nitrophenyl)acetic acid is an organic compound that is capable of forming stable complexes with metal ions. This is due to the presence of the nitro group in its structure, which is capable of coordinating with metal ions. Additionally, the presence of the ethoxy group in its structure allows it to act as a catalyst in certain reactions, such as the synthesis of polymers and the synthesis of metal complexes.
Biochemical and Physiological Effects
(2-Ethoxy-5-nitrophenyl)acetic acid is not known to have any significant biochemical or physiological effects. It is not toxic and does not bioaccumulate in the body. Additionally, it does not have any known adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Ethoxy-5-nitrophenyl)acetic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to use. Additionally, it is relatively stable and does not react with other compounds under normal conditions. However, it is important to note that (2-Ethoxy-5-nitrophenyl)acetic acid can be toxic if inhaled or ingested and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of (2-Ethoxy-5-nitrophenyl)acetic acid in scientific research. It could be used as a fluorescent probe to detect the presence of certain metal ions in solution. Additionally, it could be used as a catalyst in the synthesis of organic compounds and polymers, as well as in the synthesis of metal complexes. Finally, it could be used to study the biochemical and physiological effects of certain compounds on living organisms.
Synthesemethoden
(2-Ethoxy-5-nitrophenyl)acetic acid can be synthesized through a process known as nitration. This involves the reaction of an aromatic compound such as phenol with a nitrating agent such as nitric acid. The reaction produces nitroaromatic compounds such as nitrophenols, which can then be further reacted with an alkylating agent such as ethyl bromide to produce (2-Ethoxy-5-nitrophenyl)acetic acid. The reaction is shown below:
Phenol + Nitric acid → Nitrophenol
Nitrophenol + Ethyl bromide → (2-Ethoxy-5-nitrophenyl)acetic acid
Eigenschaften
IUPAC Name |
2-(2-ethoxy-5-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-16-9-4-3-8(11(14)15)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCLZHCZCNDTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxy-5-nitrophenyl)acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.